3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide
Description
3-Chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is a thiourea derivative characterized by a benzamide core substituted with a chlorine atom at position 3 and a carbamothioyl group linked to a 2-chloropyridin-3-yl moiety. This compound belongs to a class of acylthioureas known for diverse biological activities, including enzyme inhibition, antimicrobial, and antitumor properties . Its structure enables coordination with metal ions and interactions with biological targets, such as the InhA enzyme in Mycobacterium tuberculosis .
Properties
IUPAC Name |
3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-9-4-1-3-8(7-9)12(19)18-13(20)17-10-5-2-6-16-11(10)15/h1-7H,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTLLHILHKETLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate isothiocyanate. This intermediate then reacts with 2-chloropyridin-3-amine to yield the final product . The reaction conditions generally include:
Solvent: Acetone
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated aromatic rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfoxides or sulfones.
Complexation: The compound can form complexes with transition metals, which can alter its reactivity and properties.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Transition Metals: Such as cobalt, nickel, and copper for complexation reactions.
Major Products
Substituted Derivatives: Resulting from nucleophilic substitution.
Sulfoxides and Sulfones: Resulting from oxidation.
Metal Complexes: Resulting from complexation with transition metals.
Scientific Research Applications
3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Electronic Effects
- Substituent Influence: Chlorine vs. Thiophene vs. Benzene: Substitution of the benzamide ring with thiophene (e.g., N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide) introduces aromatic heterocyclic properties, which may enhance π-π stacking interactions in enzyme binding . thiourea’s 4.75 µM) .
Cis Configuration : The cis arrangement of the carbonyl and thione groups in thiourea derivatives (e.g., N-[ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide) enhances bidentate ligand properties for metal coordination, a feature critical for antitumor and antimicrobial activities .
Antitubercular Activity
- InhA Inhibition : Derivatives with 2-chloropyridinyl groups (e.g., compound 76 in ) show structural compatibility with InhA’s active site. The target compound’s 2-chloropyridinyl moiety may similarly disrupt mycolic acid biosynthesis in M. tuberculosis .
- Potency Trends : Among derivatives tested against drug-resistant TB strains, 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide (compound 79) exhibited the highest activity, suggesting alkyl/aryl substitutions on the carbamothioyl group enhance efficacy .
Urease Inhibition
- Electron-Withdrawing Groups : Chloro and nitro substituents on the benzamide ring (e.g., N-[[3-chloro-2-methylphenyl]carbamothioyl]benzamide derivatives) significantly improve inhibitory potency. For example, 3-chloro-N-(2,4,6-trimethylphenyl)benzamide achieved IC50 = 1.23 µM, outperforming thiourea (IC50 = 4.75 µM) .
Antitumor Activity
- Lung Carcinoma: 3-Chloro-N-(cycloalkyl-carbamothioyl)benzamides demonstrated moderate activity against H-157 lung carcinoma cells (32.4–60.9% growth inhibition), attributed to the chloro substituent’s electronic effects and thiourea’s metal-chelation capacity .
Key Data Tables
Biological Activity
3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is a thiourea derivative that has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.
Chemical Structure and Synthesis
The compound features a chlorinated benzamide group and a chloropyridine moiety, which contribute to its unique chemical reactivity. The synthesis typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by reaction with 2-chloropyridin-3-amine:
-
Reagents :
- 2-chlorobenzoyl chloride
- Potassium thiocyanate
- 2-chloropyridin-3-amine
- Solvent: Acetone
-
Conditions :
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Antibacterial Activity
Research has demonstrated significant antibacterial properties of this compound against various bacterial strains. In vitro studies showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Tested Strains :
- E. faecalis
- P. aeruginosa
- S. typhi
- K. pneumoniae
Table 1 summarizes the antibacterial activity of the compound compared to standard antibiotics:
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Standard Antibiotic |
|---|---|---|---|
| E. faecalis | 40 | 29 | Ceftriaxone |
| P. aeruginosa | 50 | 24 | Ceftriaxone |
| S. typhi | 45 | 30 | Ceftriaxone |
| K. pneumoniae | 50 | 19 | Ceftriaxone |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against common fungal pathogens, although specific data on MIC values are less documented compared to bacterial studies.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The following findings highlight its efficacy:
- Cell Lines Tested :
- MCF-7: IC50 = 225 µM
- HepG2: IC50 = 12.41 µM
- HCT-116: IC50 = 9.71 µM
Table 2 illustrates the cytotoxicity results across different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 225 |
| HepG2 | 12.41 |
| HCT-116 | 9.71 |
The compound induced apoptosis in treated cells, as indicated by increased lactate dehydrogenase (LDH) levels and alterations in cell morphology.
Anti-inflammatory and Antioxidant Activities
Preliminary studies suggest that this compound may possess anti-inflammatory and antioxidant properties, contributing to its potential therapeutic applications in diseases characterized by oxidative stress and inflammation.
The mechanism of action for the biological activities of this compound is believed to involve interactions with various molecular targets within bacterial and cancer cells. These interactions may inhibit key metabolic pathways, leading to reduced cell viability and growth.
Q & A
Q. What are the established synthetic routes for 3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide and its derivatives?
Methodological Answer: The synthesis typically involves coupling a chlorinated benzoic acid derivative with a substituted carbamothioyl precursor. For example:
- Step 1: React 3-chlorobenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride intermediate .
- Step 2: Couple with 2-chloropyridin-3-amine derivatives via nucleophilic acyl substitution in acetonitrile under reflux .
- Step 3: Purify via slow solvent evaporation, yielding crystals for structural validation .
Key Parameters:
| Reaction Component | Conditions | Yield Optimization |
|---|---|---|
| Thionyl chloride | Reflux (~70°C, 2 hr) | Excess SOCl₂ ensures complete acid activation |
| Solvent | Acetonitrile | Polar aprotic solvent enhances reactivity |
| Purification | Slow evaporation | Yields single crystals for XRD |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR: Confirm carbamothioyl (C=S, ~1250 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- NMR: ¹H/¹³C NMR identifies aromatic protons (δ 7.0–8.5 ppm) and carbamothioyl carbons (δ ~180 ppm) .
- X-ray Diffraction (XRD): Resolve bond lengths (e.g., C–S: ~1.68 Å) and dihedral angles between aromatic rings (e.g., 15.2° in monoclinic P2₁/c) .
- Elemental Analysis: Validate stoichiometry (e.g., C₁₃H₉ClN₂O₃, Δcalc = 0.24 eÅ⁻³) .
Q. How are crystallization conditions optimized for structural studies?
Methodological Answer:
- Solvent Selection: Use polar solvents (e.g., acetonitrile, DMSO) to enhance solubility and slow evaporation rates .
- Temperature Control: Crystallize at 298 K to minimize thermal motion and improve diffraction quality .
- Crystal Mounting: Use cryogenic loops for data collection at 123 K to reduce radiation damage .
Q. What analytical methods ensure purity and elemental composition?
Methodological Answer:
Q. What are common synthetic challenges, and how are they addressed?
Methodological Answer:
- Byproduct Formation: Hydrolysis of carbamothioyl groups can occur; mitigate by using anhydrous conditions and molecular sieves .
- Low Crystallinity: Add anti-solvents (e.g., hexane) to induce nucleation .
- Halogen Interactions: Chlorine substituents may cause π-stacking distortions; optimize substituent positions using DFT .
Advanced Research Questions
Q. How can discrepancies in reported crystallographic parameters be resolved?
Methodological Answer:
- Unit Cell Validation: Compare lattice parameters (e.g., monoclinic P2₁/c: a = 12.63 Å vs. 14.60 Å in similar derivatives) using software like SHELXL .
- Hydrogen Bond Analysis: Use CrystalExplorer to quantify interaction energies (e.g., C–H···O = −20 kJ/mol) and identify packing motifs .
- Data Deposition: Cross-validate with Cambridge Structural Database (CSD) entries (e.g., refcode: XUTJUR) .
Q. What computational methods analyze non-covalent interactions in the crystal lattice?
Methodological Answer:
- Hirshfeld Surface Analysis: Map contact distances (dₙorm) to identify dominant interactions (e.g., Cl···Cl: 3.94 Å, 8% contribution) .
- DFT Calculations: Optimize geometry at B3LYP/Def2-SVPD level to compare experimental vs. theoretical bond lengths (Δ < 0.02 Å) .
- Energy Frameworks: Calculate electrostatic, dispersion, and total energies to rank interaction stability .
Q. How is molecular docking used to predict biological activity?
Methodological Answer:
- Target Selection: Dock against KCNQ2/Q3 potassium channels (PDB: 6VMS) using AutoDock Vina .
- Binding Site Analysis: Define grid boxes around key residues (e.g., Trp236, Leu339) with spacing = 0.375 Å .
- Scoring: Rank poses by binding affinity (e.g., −5.26 kcal/mol for Ampicillin-CTX-M-15) and validate with MD simulations .
Q. What strategies guide structure-activity relationship (SAR) studies?
Methodological Answer:
Q. How are mechanistic studies conducted for enzyme inhibition?
Methodological Answer:
- Kinetic Assays: Measure kcat/KM ratios via UV-Vis (e.g., λ = 340 nm for NADH depletion) .
- Fluorescence Quenching: Monitor tryptophan emission (λex = 280 nm) to probe binding-induced conformational changes .
- Isothermal Titration Calorimetry (ITC): Quantify ΔH and ΔS of enzyme-ligand binding (e.g., Kd = 0.2 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
